

# Application Notes and Protocols for MSC-1186 in Kinase Assays

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## Compound of Interest

Compound Name: MSC-1186

Cat. No.: B10827634

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## Introduction

**MSC-1186** is a potent and highly selective, reversible, ATP-competitive pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] It targets SRPK1, SRPK2, and SRPK3, key regulators of pre-mRNA splicing through the phosphorylation of SR (Serine/Arginine-rich) proteins.[4][5] Dysregulation of SRPK signaling is implicated in various diseases, including cancer, making **MSC-1186** a valuable chemical probe for studying SRPK function and a potential starting point for therapeutic development.[1][4]

These application notes provide detailed protocols for utilizing **MSC-1186** in both biochemical and cellular kinase assays to determine its potency and cellular target engagement.

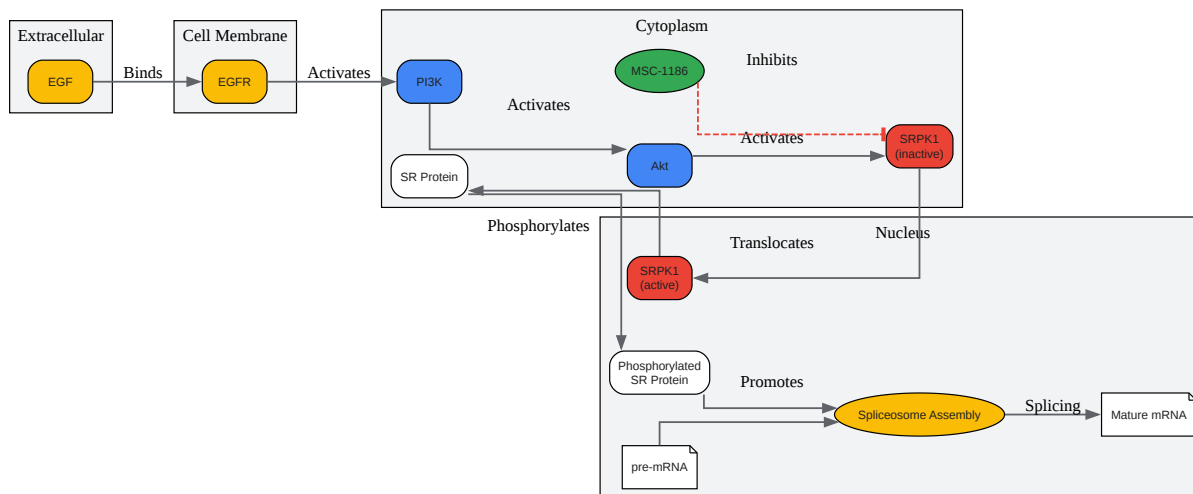
## Data Presentation

Table 1: In Vitro Potency of **MSC-1186** Against SRPK Isoforms

Target Kinase	IC50 (nM)	Assay Type	Source
SRPK1	2.7	Biochemical Activity Assay	<a href="#">[1]</a> <a href="#">[6]</a>
SRPK2	81	Biochemical Activity Assay	<a href="#">[1]</a> <a href="#">[6]</a>
SRPK3	0.6	Biochemical Activity Assay	<a href="#">[1]</a> <a href="#">[6]</a>

## Signaling Pathway

The SRPK family of kinases plays a crucial role in the regulation of pre-mRNA splicing. As depicted in the signaling pathway diagram below, growth factor signaling, such as through the Epidermal Growth Factor (EGF) receptor, can activate the PI3K/Akt pathway.[\[7\]](#) Activated Akt can then lead to the activation and nuclear translocation of SRPKs.[\[7\]](#)[\[8\]](#) In the nucleus, SRPKs phosphorylate the RS domain of SR proteins, which act as splicing factors.[\[4\]](#)[\[5\]](#) This phosphorylation is a critical step in the assembly of the spliceosome and the regulation of alternative splicing.[\[9\]](#) **MSC-1186** acts by competitively inhibiting the ATP binding site of SRPKs, thereby preventing the phosphorylation of SR proteins and modulating splicing events.



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**Figure 1.** SRPK1 signaling pathway and point of inhibition by **MSC-1186**.

## Experimental Protocols

### Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes the determination of the IC<sub>50</sub> value for **MSC-1186** against SRPK1 using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production.

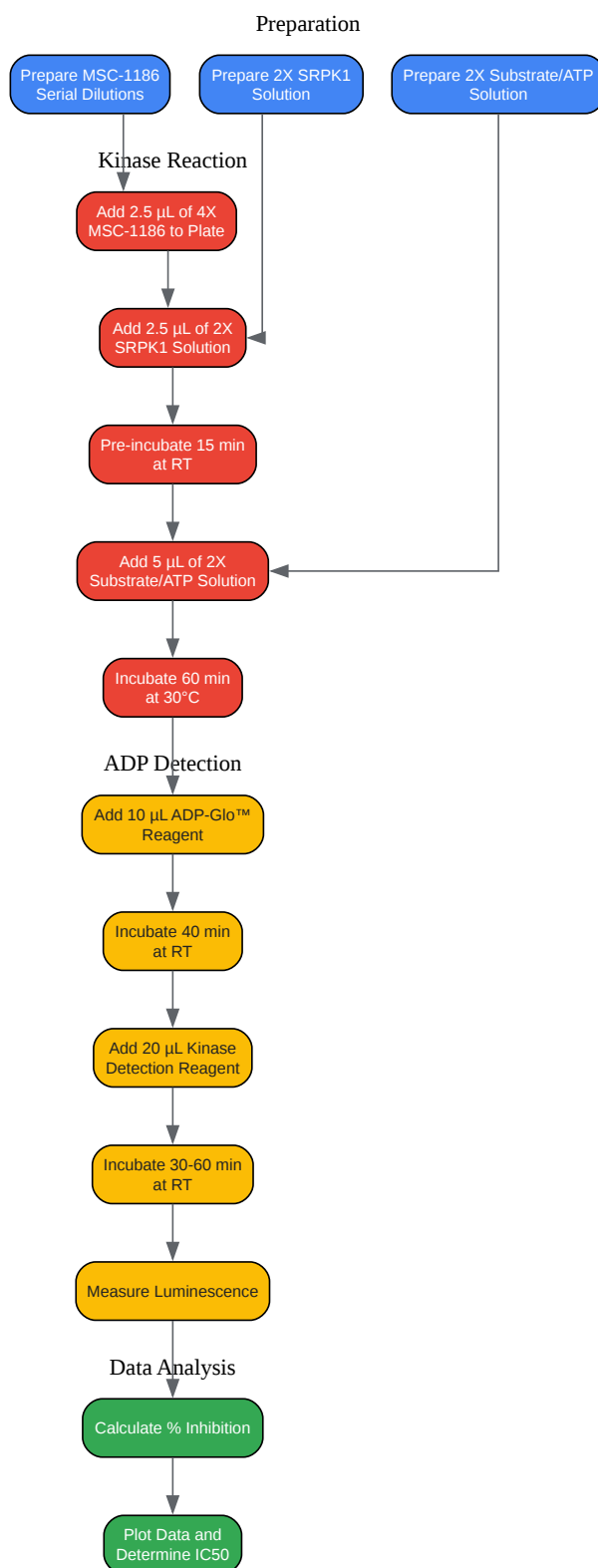
Materials:

- Recombinant human SRPK1 (e.g., Sigma-Aldrich, Cat. No. S6698)[[2](#)]
- Myelin Basic Protein (MBP) or a suitable SR-rich peptide substrate
- **MSC-1186**
- ADP-Glo™ Kinase Assay Kit (Promega)[[10](#)]
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP
- DMSO
- White, opaque 384-well plates

Procedure:

- Compound Preparation:
  - Prepare a 10 mM stock solution of **MSC-1186** in 100% DMSO.
  - Create a serial dilution series of **MSC-1186** in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended.
  - Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stocks into the Kinase Buffer.
- Enzyme and Substrate Preparation:
  - Prepare a 2X working solution of SRPK1 in Kinase Buffer. The optimal concentration should be determined empirically but a starting point of 5-10 ng/μL is suggested.
  - Prepare a 2X working solution of the substrate (e.g., 0.5 mg/mL MBP) and ATP (e.g., 50 μM) in Kinase Buffer. The ATP concentration should be at or near the K<sub>m</sub> for the kinase.
- Kinase Reaction:

- Add 2.5  $\mu$ L of the 4X **MSC-1186** dilution to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
- Add 2.5  $\mu$ L of the 2X SRPK1 enzyme solution to all wells except the "no enzyme" control.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the kinase reaction by adding 5  $\mu$ L of the 2X substrate/ATP mixture to all wells. The final reaction volume is 10  $\mu$ L.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Equilibrate the plate to room temperature.
  - Add 10  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[11\]](#)
  - Incubate at room temperature for 40 minutes.[\[11\]](#)
  - Add 20  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[\[11\]](#)
  - Incubate at room temperature for 30-60 minutes.[\[11\]](#)
- Data Analysis:
  - Measure the luminescence using a plate reader.
  - Subtract the "no enzyme" control background from all other measurements.
  - Calculate the percentage of inhibition for each **MSC-1186** concentration relative to the "no inhibitor" control.
  - Plot the percentage of inhibition against the logarithm of the **MSC-1186** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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**Figure 2.** Experimental workflow for the ADP-Glo™ kinase assay.

## Cellular Kinase Assay: NanoBRET™ Target Engagement Assay

This protocol outlines the use of the NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the interaction of **MSC-1186** with SRPK1 in live cells.[9][12]

### Materials:

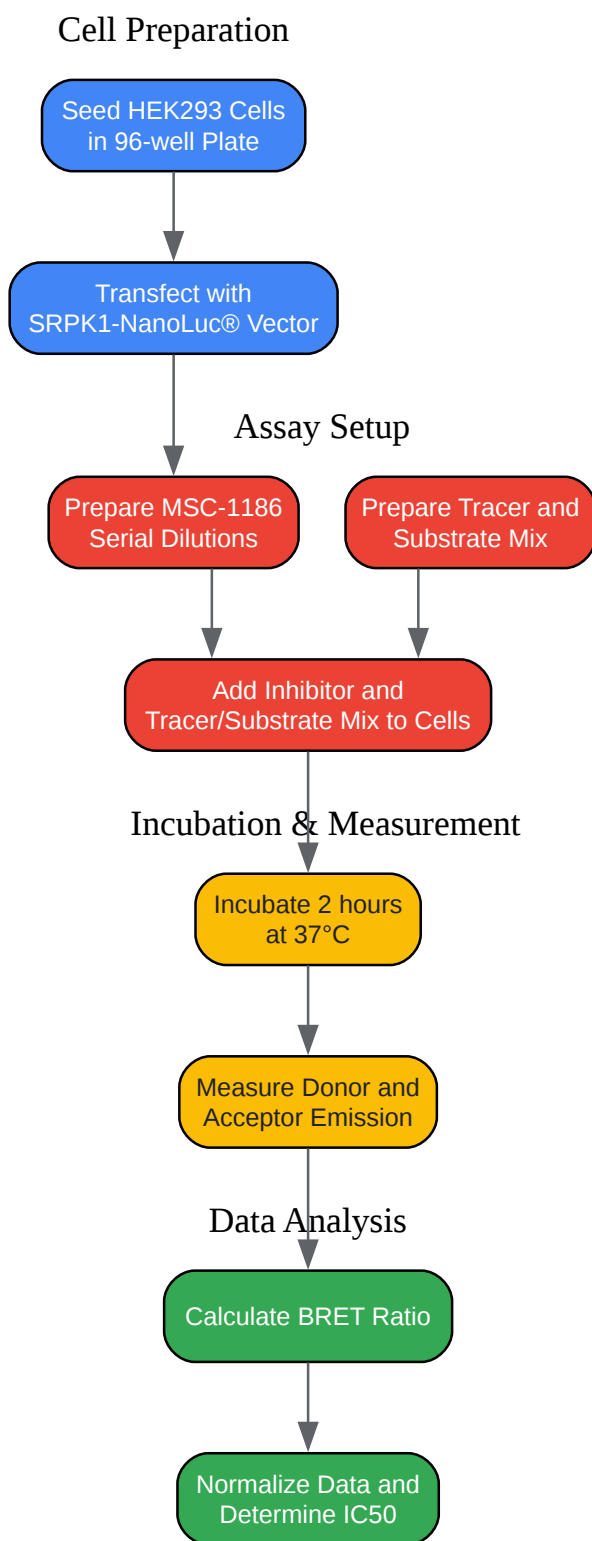
- HEK293 cells (or other suitable cell line)
- SRPK1-NanoLuc® fusion vector
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
- NanoBRET™ Tracer (a fluorescently labeled kinase inhibitor that binds to SRPK1)
- **MSC-1186**
- White, tissue culture-treated 96-well plates

### Procedure:

- Cell Preparation and Transfection:
  - One day before the assay, seed HEK293 cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
  - Transfect the cells with the SRPK1-NanoLuc® fusion vector according to the manufacturer's instructions for the transfection reagent.
- Compound and Tracer Addition:
  - On the day of the assay, prepare a serial dilution of **MSC-1186** in Opti-MEM®.

- Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Extracellular Inhibitor mix in Opti-MEM® according to the Promega protocol.[9] The optimal tracer concentration should be determined empirically but is typically near its EC50 value.
- Remove the growth medium from the cells and add the **MSC-1186** dilutions.
- Immediately add the tracer/substrate/inhibitor mix to the wells.
- Incubation and Measurement:
  - Incubate the plate at 37°C in a CO2 incubator for 2 hours.
  - Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped for BRET measurements.
- Data Analysis:
  - Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
  - Normalize the BRET ratios to a "no inhibitor" control.
  - Plot the normalized BRET ratio against the logarithm of the **MSC-1186** concentration and fit the data to determine the IC50 value for target engagement.





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**Figure 3.** Experimental workflow for the NanoBRET™ target engagement assay.

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